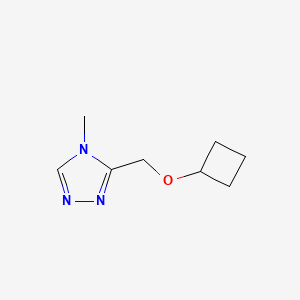![molecular formula C16H21N3O B12230635 1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B12230635.png)
1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including an oxetane ring, an azetidine ring, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets in novel ways.
Materials Science: Its unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane and azetidine rings can participate in hydrogen bonding and hydrophobic interactions, while the benzodiazole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(methyl)-1H-1,3-benzodiazole
- 1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(ethyl)-1H-1,3-benzodiazole
Uniqueness
1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and interaction profiles compared to similar compounds with methyl or ethyl groups .
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-[1-(oxetan-3-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C16H21N3O/c1-11(2)16-17-14-5-3-4-6-15(14)19(16)12-7-18(8-12)13-9-20-10-13/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
UIMYWRRUMHYANN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4COC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12230557.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12230563.png)
![4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12230570.png)
![2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12230578.png)
![N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12230580.png)
![4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}thiomorpholine](/img/structure/B12230588.png)
![3,3-difluoro-N-[(pyridin-3-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12230591.png)


![5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12230602.png)
![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-cyclopropylpyridazine](/img/structure/B12230616.png)
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12230621.png)
![4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12230622.png)

